1-Allyl-3-methylimidazolium iodide

Dye-Sensitized Solar Cells Electrolyte Engineering Charge Transport

Standard imidazolium iodides often fail to deliver the precise ion transport kinetics required for optimized dye-sensitized solar cells or high-pressure polymerization. This hydrophilic RTIL provides quantifiable performance differentiation. - Triiodide diffusion: 0.57 × 10⁻⁷ cm²/s (vs. 2.05 × 10⁻⁷ for PMII) - enables fill factor tuning. - Undergoes pressure-induced oligomerization at ~7 GPa without initiators - ideal for solid-state electrolyte fabrication. - Density: 1.602 g/cm³ (4% higher than BMIMI) - improves mass efficiency per unit volume for pilot-scale processing. - ≥98% HPLC purity, crystalline solid. Available for immediate R&D shipment.

Molecular Formula C7H11IN2
Molecular Weight 250.08 g/mol
CAS No. 65039-07-8
Cat. No. B3276909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Allyl-3-methylimidazolium iodide
CAS65039-07-8
Molecular FormulaC7H11IN2
Molecular Weight250.08 g/mol
Structural Identifiers
SMILESC[N+]1=CN(C=C1)CC=C.[I-]
InChIInChI=1S/C7H11N2.HI/c1-3-4-9-6-5-8(2)7-9;/h3,5-7H,1,4H2,2H3;1H/q+1;/p-1
InChIKeyIPVXEUXSWNLULC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Allyl-3-methylimidazolium Iodide Technical Overview


1-Allyl-3-methylimidazolium iodide (CAS 65039-07-8) is a hydrophilic, imidazolium-based room-temperature ionic liquid (RTIL) characterized by a 1-methyl-3-allyl imidazolium cation paired with an iodide anion . Its molecular formula is C7H11IN2, with a molecular weight of 250.08 g/mol and a melting point of 57 °C . The compound exhibits a density of 1.602 g/cm³ and is supplied as a crystalline solid with a typical purity of ≥98% (HPLC) . The allyl substituent confers a degree of polymerizability and distinct solvation properties compared to saturated alkyl chain analogs, positioning it as a key candidate in fields requiring tunable electrolyte behavior and functionalizable ionic media [1].

1-Allyl-3-methylimidazolium Iodide: In-Class Differentiation


Despite sharing the imidazolium iodide core, 1-allyl-3-methylimidazolium iodide cannot be substituted with alkyl-chain congeners like 1-ethyl-3-methylimidazolium iodide (EMIMI) or 1-butyl-3-methylimidazolium iodide (BMIMI) without measurable performance trade-offs. The allyl group's π-system introduces fundamentally different cation-anion interaction energetics and functional capabilities that govern critical physicochemical properties. Specifically, the allyl substituent alters electrostatic potential distribution and hydrogen bonding networks compared to saturated alkyl chains, directly impacting viscosity, conductivity, and the potential for polymerization [1]. Head-to-head studies in dye-sensitized solar cells (DSSCs) demonstrate that replacing the allyl cation with propyl or ethyl-allyl variants leads to marked differences in triiodide diffusion and resultant photocurrent, underscoring that ionic liquid selection in this class must be driven by application-specific, quantitative performance data rather than generic classification [2]. Below, we present a series of quantitative, comparator-based evidence dimensions that establish the unique performance envelope of this compound.

1-Allyl-3-methylimidazolium Iodide Comparative Performance


Triiodide Diffusion and Photocurrent: AMIMI vs. PMII and AEII

In a direct head-to-head comparison of imidazolium iodide electrolytes for dye-sensitized solar cells (DSSCs), 1-allyl-3-methylimidazolium iodide (AMIMI) demonstrates a trade-off between triiodide (I₃⁻) diffusion coefficient and photocurrent density relative to 1-propyl-3-methylimidazolium iodide (PMII) and 1-allyl-3-ethylimidazolium iodide (AEII). The study by Aydın et al. reveals that while AMIMI exhibits the lowest I₃⁻ diffusion coefficient among the three tested ILs, its photocurrent output is only moderately reduced compared to PMII [1]. This positions AMIMI as a viable option when slower diffusion kinetics are tolerable, potentially enabling better control over mass transport in thin-electrolyte layer devices.

Dye-Sensitized Solar Cells Electrolyte Engineering Charge Transport

High-Pressure Polymerizability vs. Alkyl Analogs

Unlike saturated alkyl-chain imidazolium iodides (e.g., EMIMI, BMIMI), the terminal double bond in the allyl group of 1-allyl-3-methylimidazolium iodide enables oligomerization under high pressure without the need for chemical initiators or solvents. Faria et al. demonstrate that the compound undergoes a pressure-induced reaction at room temperature with an onset around ~7 GPa in both crystalline and glassy phases, as confirmed by synchrotron X-ray diffraction and vibrational spectroscopy [1]. This reactivity is attributed to local topological arrangements rather than collective motions, offering a clean, physical route to poly(ionic liquid) formation. This is a class-level inference; no direct comparative data against alkyl analogs under identical pressure conditions is available, but the saturated nature of alkyl chains precludes such reactivity altogether.

Poly(ionic liquid) Synthesis High-Pressure Chemistry Polymer Electrolytes

Superior Ionic Conductivity: Allyl vs. Alkyl Iodides

A patent from the University of Jinan (CN1922152A) explicitly claims that imidazolium compounds bearing an allyl group at the 3-position, specifically including 1-allyl-3-methylimidazolium iodide, exhibit "high ionic conductivity" and "excellent handling properties" compared to conventional imidazolium salts [1]. The patent asserts that the allyl substitution mitigates the need for complex dissolution operations and provides a favorable balance of ionic transport and processability. While the document presents this as a class-level property inherent to the allyl-functionalized imidazolium architecture, it does not provide direct, side-by-side numerical comparisons to specific alkyl analogs (e.g., EMIMI, BMIMI) under identical conditions. Therefore, this evidence is categorized as class-level inference supported by proprietary claims.

Electrolyte Design Battery Materials Ionic Conductivity

Density vs. Alkyl Iodide Series: AMIMI Positioning

While direct experimental data for 1-allyl-3-methylimidazolium iodide is not explicitly reported in the key reference on 1-alkyl-3-methylimidazolium iodides ([Cnmim]I, n=4,6,8), the study by Ghatee et al. provides a robust framework for understanding the target compound's expected position within the property landscape [1]. The allyl group (effectively a three-carbon unsaturated chain) is expected to yield a lower viscosity compared to longer saturated alkyl chains (e.g., n=4 for BMIMI) due to reduced van der Waals interactions, while the π-system may introduce unique intermolecular interactions not present in saturated analogs. The measured density for BMIMI at 298 K is approximately 1.54 g/cm³, whereas the target compound exhibits a higher density of 1.602 g/cm³ at ambient conditions, likely due to more compact packing enabled by the planar allyl moiety. This evidence is cross-study comparable; it requires extrapolation from the alkyl series but is grounded in established structure-property relationships.

Thermophysical Properties Fluid Dynamics Process Engineering

Antimicrobial Toxicity: Allyl vs. Alkyl Imidazolium Iodides

In a comprehensive toxicity screening of functionalized imidazolium salts for DSSC applications, the study by Eshetu et al. demonstrates that the presence of allyl or ether groups in the cation structure can reduce antimicrobial toxicity relative to commonly used 1-ethyl-3-methylimidazolium iodide (EMIMI) . While the study does not directly test 1-allyl-3-methylimidazolium iodide, it establishes a clear class-level trend: imidazolium salts with unsaturated or oxygen-containing side chains exhibit lower toxicity to microorganisms (e.g., bacteria) than the saturated alkyl analog EMIMI. Specifically, several allyl-containing TSILs showed IC50 values indicating lower antimicrobial activity compared to EMIMI. The study also notes that iodide-based salts are generally less toxic than their bis(trifluoromethylsulfonyl)imide (NTf2) counterparts. This class-level inference supports the selection of allyl-functionalized imidazolium iodides in applications where reduced environmental or biological impact is a procurement criterion.

Toxicology Green Chemistry Electrolyte Biocompatibility

1-Allyl-3-methylimidazolium Iodide Application Scenarios


DSSC Electrolyte with Controlled Ion Transport

For DSSC research and manufacturing where precise control over triiodide diffusion kinetics is desired to optimize fill factor or reduce recombination losses, 1-allyl-3-methylimidazolium iodide offers a distinctly slower ion transport profile compared to propyl- or ethyl-allyl analogs. The measured triiodide diffusion coefficient of 0.57 × 10⁻⁷ cm² s⁻¹ (versus 2.05 × 10⁻⁷ cm² s⁻¹ for PMII) provides a tangible basis for electrolyte engineering in thin-film or quasi-solid-state DSSC architectures where reduced mass transport may enhance device stability or enable lower electrolyte layer thickness [1].

High-Pressure Synthesis of Poly(ionic liquid) Electrolytes

The unique ability of the allyl group to undergo pressure-induced oligomerization at ~7 GPa enables the fabrication of poly(ionic liquid) materials directly from the monomeric ionic liquid without chemical initiators [2]. This opens avenues for developing solid-state electrolytes, ion-exchange membranes, and functional coatings where in situ polymerization under high pressure can simplify processing, improve interfacial contact, or create novel material morphologies not accessible via conventional chemical polymerization of alkyl analogs.

Electrolytes for Green Battery Chemistries

In battery or electrochemical device applications where electrolyte toxicity and environmental impact are procurement differentiators, the class-level evidence indicating lower antimicrobial activity of allyl-functionalized imidazolium iodides compared to ethyl or methyl congeners supports the selection of 1-allyl-3-methylimidazolium iodide . Combined with its high ionic conductivity claimed in patent literature [3], this compound aligns with the development of safer, higher-performance electrolytes for next-generation energy storage systems.

Process Engineering with High-Density Volumetric Dosing

The measured density of 1.602 g/cm³, which is approximately 4% higher than that of 1-butyl-3-methylimidazolium iodide (BMIMI), makes this compound a more mass-efficient choice per unit volume in solvent extraction, biphasic catalysis, or electrolyte preparation where gravimetric accuracy is less critical than volumetric convenience [4]. This property is directly relevant to pilot-scale and industrial processes where liquid handling and storage volume are key cost drivers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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